molecular formula C7H15NO B1626049 Ethyl pentanimidate CAS No. 999-09-7

Ethyl pentanimidate

Cat. No. B1626049
CAS RN: 999-09-7
M. Wt: 129.2 g/mol
InChI Key: YKSUEQRNXOAPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl pentanimidate typically involves the reaction of an amine (such as pentylamine) with ethyl chloroformate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic pathways and conditions can be found in relevant literature .

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

Ethyl pentanimidate and its derivatives have been explored for their potential in medical and biological applications, particularly focusing on their antibacterial and anti-inflammatory properties. For instance, the research by Yff et al. (2002) on Pentanisia prunelloides, which potentially contains ethyl pentanimidate derivatives, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, alongside notable anti-inflammatory effects. This study underscores the potential of ethyl pentanimidate derivatives in treating bacterial infections and inflammation (Yff et al., 2002).

Synthesis and Chemical Applications

In the realm of chemical synthesis, ethyl pentanimidate plays a pivotal role. Srinivas et al. (2004) developed a rapid and efficient procedure for synthesizing 2-Butyl-5-Chloro-3H-Imidazole-4-Carboxaldehyde, where the preparation of methyl pentanimidate, a close derivative, was a crucial step. This highlights the importance of ethyl pentanimidate in synthesizing complex chemical compounds, potentially for pharmaceutical and industrial applications (Srinivas et al., 2004).

Potential in Anesthetic and Analgesic Formulations

Ethyl pentanimidate derivatives have also been investigated in anesthetic and analgesic formulations. For instance, remifentanil, a derivative, has been studied for its effects in combination with other anesthetic agents. A study by Wilhelm et al. (2002) showed that remifentanil could effectively reduce the amounts of propofol, thiopental, or etomidate required for anesthesia induction, indicating its potential utility in anesthetic practices (Wilhelm et al., 2002).

Implications in Alcohol Analysis and Food Control

In food and beverage control, ethyl pentanimidate derivatives are used as standards or markers in analytical procedures. Charapitsa et al. (2021) utilized ethyl alcohol, a derivative, as an internal standard for determining volatile compounds in alcoholic beverages. This demonstrates the chemical’s relevance in ensuring quality and safety in the food and beverage industry (Charapitsa et al., 2021).

properties

IUPAC Name

ethyl pentanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-5-6-7(8)9-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSUEQRNXOAPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484237
Record name ethyl valerimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pentanimidate

CAS RN

999-09-7
Record name ethyl valerimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 12.7 g (76.7 mmole) sample of ethyl valerimidate hydrochloride [prepared from valeronitrile, ethanol, and hydrogen chloride gas as described by A. J. Hill and I. Rabinowitz, J. Am. Chem. Soc., 48, 734 (1926)] was dissolved in 33% (w/w) potassium carbonate solution (made by dissolving 15 g of K2CO3 in 30 ml of H2O) and immediately extracted with ether (3×40 ml). The combined ether layers were dried over Na2SO4, filtered, and concentrated in vacuo to give 7.09 g (72%) of the product as a clear oil, which was used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pentanimidate
Reactant of Route 2
Ethyl pentanimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.